3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a chlorofluorophenyl group and a dimethylpyrazolyl group. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The chlorofluorophenyl group and the dimethylpyrazolyl group are introduced through coupling reactions using appropriate halides and organometallic reagents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazole core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides in the presence of catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in chemical and biological properties.
This compound: This compound has a different core structure, resulting in distinct reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H10ClFN6S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10ClFN6S/c1-7-10(6-21(2)19-7)13-20-22-12(17-18-14(22)23-13)9-5-8(15)3-4-11(9)16/h3-6H,1-2H3 |
InChI Key |
JXFBPVMENJFGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)F)C |
Origin of Product |
United States |
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